

Unveiling the Off-Target Profile of Fgfr3-IN-2: A Technical Guide

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Compound of Interest

Compound Name: Fgfr3-IN-2

Cat. No.: B12408815

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Introduction

Fgfr3-IN-2, also identified as compound 18b, is a potent and selective inhibitor of Fibroblast Growth Factor Receptor 3 (FGFR3).[1] Developed through a structure-based drug design approach, this small molecule inhibitor shows significant promise in targeting FGFR3-driven malignancies, such as bladder cancer.[1] A critical aspect of preclinical drug development is the thorough characterization of a compound's selectivity, including the identification and quantification of its off-target effects. This technical guide provides a comprehensive overview of the known off-target profile of **Fgfr3-IN-2**, detailed experimental methodologies for assessing these effects, and visual representations of the relevant signaling pathways and experimental workflows.

Data Presentation: Kinase Inhibition Profile

The selectivity of **Fgfr3-IN-2** has been primarily assessed against the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key off-target kinase. The inhibitory activity is summarized in the table below.

Kinase Target	IC50 (nM)
FGFR3	4.1
VEGFR2	570

Table 1: In vitro inhibitory activity of **Fgfr3-IN-2** against FGFR3 and VEGFR2.[1]

Experimental Protocols

In Vitro Kinase Inhibition Assay

The inhibitory activity of **Fgfr3-IN-2** against FGFR3 and VEGFR2 was determined using a biochemical kinase assay.

Objective: To quantify the concentration of **Fgfr3-IN-2** required to inhibit 50% of the enzymatic activity (IC₅₀) of FGFR3 and VEGFR2.

Methodology:

- **Enzyme and Substrate Preparation:** Recombinant human FGFR3 and VEGFR2 kinases were used. A generic tyrosine kinase substrate, such as poly(Glu, Tyr), is typically used.
- **Assay Buffer:** The reaction is performed in a buffer containing Tris-HCl, MgCl₂, MnCl₂, DTT, and BSA to ensure optimal enzyme activity.
- **Compound Dilution:** **Fgfr3-IN-2** is serially diluted in DMSO to create a range of concentrations for IC₅₀ determination.
- **Kinase Reaction:** The kinase, substrate, and ATP are incubated with the various concentrations of **Fgfr3-IN-2**. The reaction is initiated by the addition of ATP.
- **Detection:** The amount of phosphorylated substrate is quantified. This is commonly done using methods such as:
 - **ADP-Glo™ Kinase Assay:** This luminescent assay measures the amount of ADP produced during the kinase reaction. The light output is proportional to the kinase activity.
 - **ELISA-based assays:** An antibody specific to the phosphorylated substrate is used to detect the product.
- **Data Analysis:** The percentage of inhibition at each compound concentration is calculated relative to a DMSO control. The IC₅₀ value is then determined by fitting the data to a four-parameter logistic curve.

Cellular Proliferation Assay

The effect of **Fgfr3-IN-2** on the proliferation of cancer cell lines is a crucial measure of its on-target and potential off-target cellular activity.

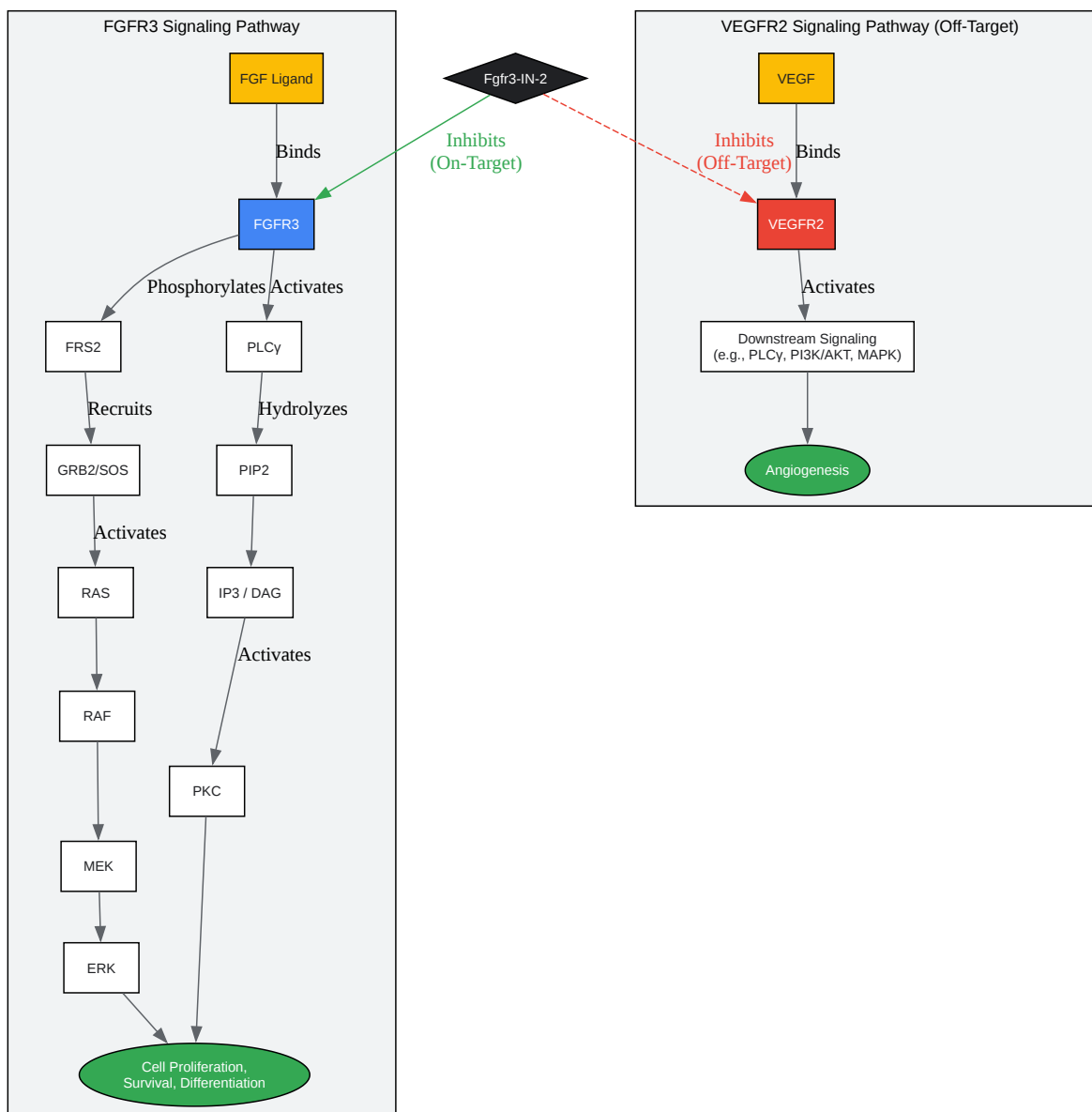
Objective: To determine the concentration of **Fgfr3-IN-2** that inhibits the proliferation of a specific cell line by 50% (GI50).

Methodology:

- Cell Lines: Human bladder cancer cell lines with known FGFR3 alterations, such as RT112 (which expresses an FGFR3-TACC3 fusion protein), are commonly used.
- Cell Culture: Cells are maintained in appropriate growth medium supplemented with fetal bovine serum and antibiotics.
- Assay Procedure:
 - Cells are seeded in 96-well plates and allowed to adhere overnight.
 - The following day, the cells are treated with a serial dilution of **Fgfr3-IN-2**.
 - Cells are incubated for a period of 72 to 120 hours.
- Viability Assessment: Cell viability is measured using a variety of methods, including:
 - MTT Assay: Measures the metabolic activity of viable cells.
 - CellTiter-Glo® Luminescent Cell Viability Assay: Measures the amount of ATP present, which is an indicator of metabolically active cells.
- Data Analysis: The GI50 value is calculated by plotting the percentage of cell growth inhibition against the log concentration of the compound and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

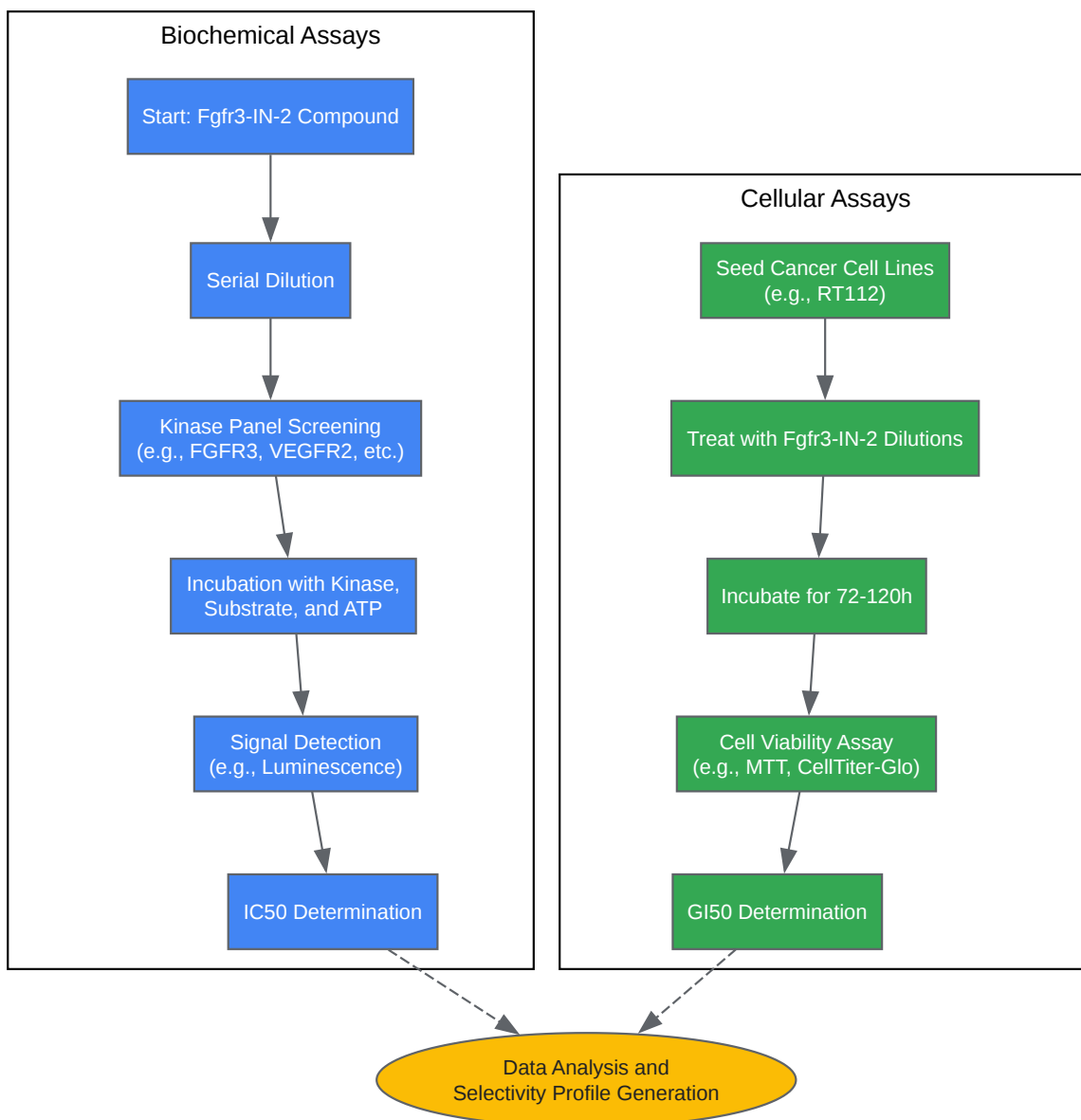
Signaling Pathways



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Caption: FGFR3 and VEGFR2 signaling pathways with points of inhibition by **Fgfr3-IN-2**.

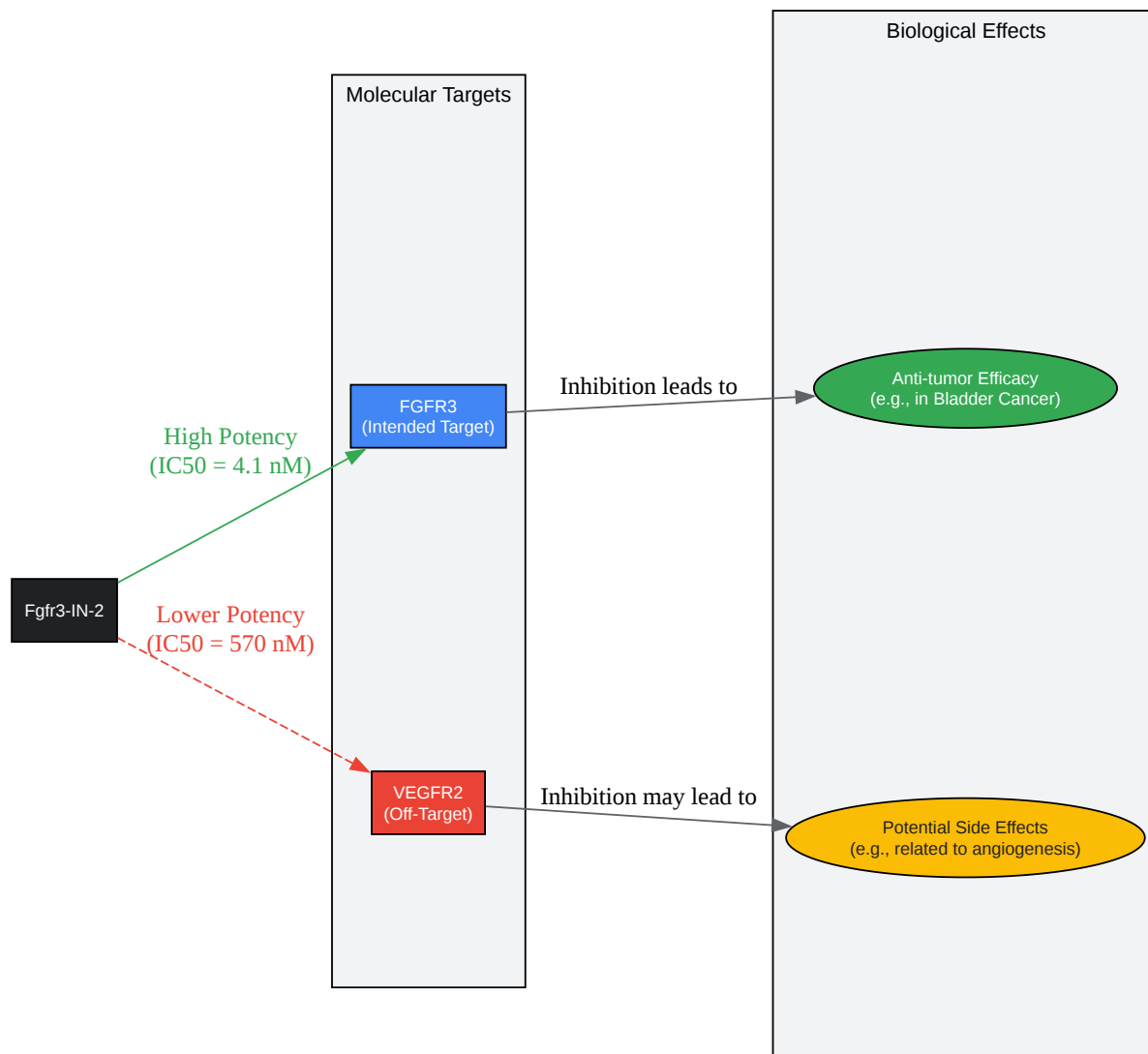
Experimental Workflow



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Caption: Workflow for determining the off-target kinase profile of **Fgfr3-IN-2**.

Logical Relationships



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Caption: Logical relationship of **Fgfr3-IN-2** with its on-target and off-target kinases.

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References

- 1. Inhibition of fibroblast growth factor receptor 3-dependent lung adenocarcinoma with a human monoclonal antibody - PMC [pmc.ncbi.nlm.nih.gov]
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